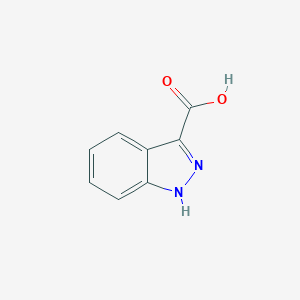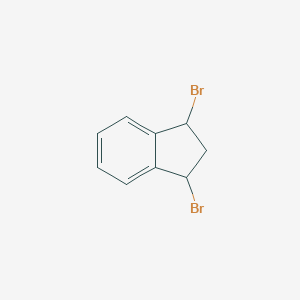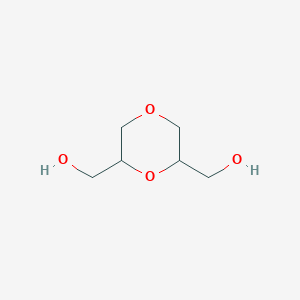
N-(5-Methylisoxazol-4-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-4-isoxazolyl)propionamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the isoxazole ring imparts unique chemical properties to N-(5-methyl-4-isoxazolyl)propionamide, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4-isoxazolyl)propionamide typically involves the reaction of 5-methylisoxazole with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable amine . The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
Industrial production of N-(5-methyl-4-isoxazolyl)propionamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-4-isoxazolyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperature.
Substitution: Halogens, alkyl groups; conditionspresence of catalysts such as Lewis acids, elevated temperature.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
N-(5-methyl-4-isoxazolyl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-methyl-4-isoxazolyl)propionamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, resulting in anti-inflammatory effects. The molecular pathways involved include the inhibition of prostaglandin synthesis and modulation of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Parecoxib: A selective COX-2 inhibitor used for pain management.
Celecoxib: Another COX-2 inhibitor with anti-inflammatory properties.
Rofecoxib: A COX-2 inhibitor previously used for pain relief but withdrawn due to safety concerns.
Uniqueness
N-(5-methyl-4-isoxazolyl)propionamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .
Properties
CAS No. |
100499-64-7 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-7(10)9-6-4-8-11-5(6)2/h4H,3H2,1-2H3,(H,9,10) |
InChI Key |
ZNLWTSGIUNYWLW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(ON=C1)C |
Canonical SMILES |
CCC(=O)NC1=C(ON=C1)C |
Synonyms |
Propanamide, N-(5-methyl-4-isoxazolyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


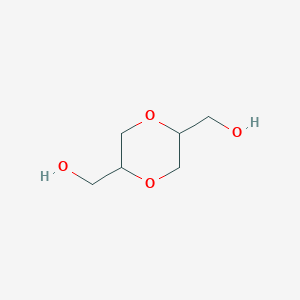
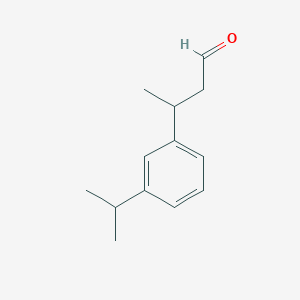
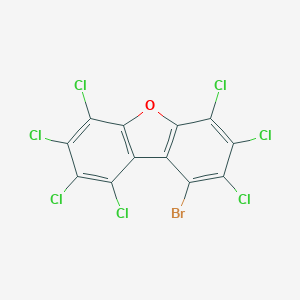

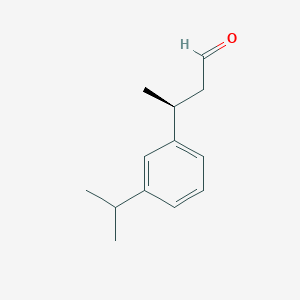
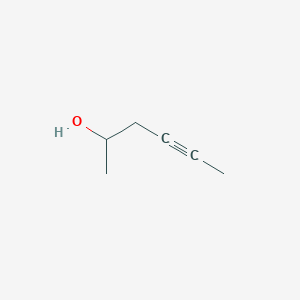
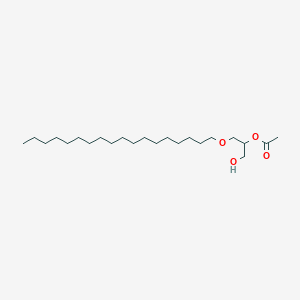
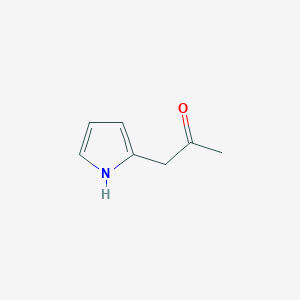
![rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol](/img/structure/B26861.png)

